N-((5-(thiophen-2-yl)furan-2-yl)methyl)thiophene-2-carboxamide
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Overview
Description
N-((5-(thiophen-2-yl)furan-2-yl)methyl)thiophene-2-carboxamide is a complex organic compound that features a unique structure combining thiophene and furan rings. Thiophene is a five-membered heterocyclic compound containing a sulfur atom, while furan is a five-membered ring with an oxygen atom. The combination of these rings in a single molecule makes this compound particularly interesting for various scientific applications.
Mechanism of Action
Target of Action
Thiophene-based analogs have been studied extensively for their potential as biologically active compounds . They have shown a variety of biological effects, suggesting that they may interact with multiple targets.
Mode of Action
It’s known that thiophene derivatives can exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The interaction of the compound with its targets likely involves the formation of bonds or interactions with specific amino acids within the target proteins .
Biochemical Pathways
Given the broad range of biological activities exhibited by thiophene derivatives , it is likely that this compound affects multiple biochemical pathways.
Result of Action
Given the broad range of biological activities exhibited by thiophene derivatives , it is likely that this compound has multiple effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(thiophen-2-yl)furan-2-yl)methyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of thiophene-2-carboxylic acid with a furan derivative under specific conditions. The reaction often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production times. The use of automated systems and reactors can further enhance the efficiency and consistency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-((5-(thiophen-2-yl)furan-2-yl)methyl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to produce thiol derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
N-((5-(thiophen-2-yl)furan-2-yl)methyl)thiophene-2-carboxamide has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used to study the interactions between heterocyclic compounds and biological macromolecules. It may also serve as a probe for investigating enzyme activities.
Medicine: The compound’s potential therapeutic properties make it a candidate for drug development. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects.
Industry: In the industrial sector, the compound can be used in the development of new materials, such as organic semiconductors or corrosion inhibitors.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide: A simpler analog that lacks the furan ring.
Furan-2-carboxamide: Another analog that lacks the thiophene ring.
Thiophene-furan hybrids: Compounds that combine thiophene and furan rings in different configurations.
Uniqueness
N-((5-(thiophen-2-yl)furan-2-yl)methyl)thiophene-2-carboxamide is unique due to its specific combination of thiophene and furan rings, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-[(5-thiophen-2-ylfuran-2-yl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2S2/c16-14(13-4-2-8-19-13)15-9-10-5-6-11(17-10)12-3-1-7-18-12/h1-8H,9H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUDDKDKQUGXOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(O2)CNC(=O)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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